11-Deoxymogroside V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)87-55-50(88-54-49(77)43(71)38(66)30(21-63)83-54)45(73)40(68)32(85-55)23-80-52-47(75)42(70)37(65)29(20-62)82-52)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)86-53-48(76)44(72)39(67)31(84-53)22-79-51-46(74)41(69)36(64)28(19-61)81-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMONPOKYCDPKD-PKCSIHSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structure of 11-Deoxymogroside V

This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (monk fruit).

Chemical Identity and Physicochemical Properties

This compound is a complex triterpenoid (B12794562) glycoside. Its core structure is a tetracyclic triterpene, mogrol, lacking a hydroxyl group at the C-11 position, which is characteristic of the more common mogroside V. This aglycone is decorated with five glucose units.

| Identifier | Value | Reference |

| IUPAC Name | (3β,9β,10α,24R)-3-[(O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-25-hydroxy-9-methyl-19-norlanost-5-en-24-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | N/A |

| Synonyms | 11-Dehydroxy-mogroside V | [1] |

| CAS Number | 1707161-17-8 | [1] |

| Chemical Formula | C60H102O28 | [1][2] |

| Molecular Weight | 1271.44 g/mol | [2] |

| Structure Type | Cucurbitane Triterpenoid Glycoside |

| Physicochemical Property | Description | Reference |

| Appearance | Inferred to be a white to off-white solid | |

| Solubility | Soluble in Methanol, Water, and DMSO | |

| Storage Temperature | 2-8°C |

Chemical Structure

The structure of this compound consists of the aglycone, 11-deoxymogrol, linked to five β-D-glucose moieties. Two glucose units are attached at the C-3 position of the triterpene core, forming a gentiobiosyl chain. The remaining three glucose units are attached at the C-24 position.

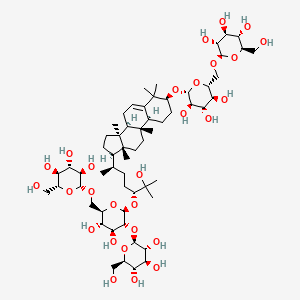

Caption: Simplified 2D graph of this compound structure.

Spectral Data for Structural Elucidation

| Technique | Predicted Key Features | Reference |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons.- Anomeric proton signals for the five glycosidic linkages between δ 4.5-5.5 ppm.- Crucially, the absence of a downfield signal corresponding to a proton on a hydroxyl-bearing carbon at the C-11 position. | |

| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.- Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm.- Anomeric carbon signals for the sugar moieties between δ 95-105 ppm.- The chemical shift for the C-11 carbon will be significantly different from that of Mogroside V, reflecting the absence of a hydroxyl group. | |

| Mass Spectrometry (MS) | - Electrospray Ionization (ESI) in negative ion mode would show a prominent [M-H]⁻ ion.- Fragmentation would likely proceed via the sequential loss of glucose units (162 Da). |

Experimental Protocols

Isolation and Purification

The isolation of this compound from the crude extract of Siraitia grosvenorii follows a multi-step chromatographic process typical for mogrosides.

Caption: General workflow for the isolation of mogrosides.

A specific protocol for related mogrosides involves:

-

Primary Preparative HPLC: A crude extract is purified on a C-18 column.

-

Mobile Phase: A gradient system is employed, for example, using water with 0.05% acetic acid (A) and acetonitrile (B52724) with 0.05% acetic acid (B).

-

Detection: Fractions are monitored using UV detection, typically around 225 nm.

-

Final Purification: Collected fractions containing the target compound are often subjected to further purification steps to achieve high purity.

Structure Elucidation

The chemical structure is confirmed using a combination of modern spectroscopic techniques.

-

Sample Preparation: For NMR, samples are dissolved in deuterated solvents like methanol-d4 (B120146) (CD3OD). For MS, samples are diluted in a 50:50 mixture of acetonitrile and water for direct infusion via electrospray ionization (ESI).

-

NMR Spectroscopy: A full suite of 1D and 2D NMR experiments is conducted:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF) is used to determine the accurate mass and elemental composition. MS/MS fragmentation patterns help confirm the sequence and linkage of the sugar moieties.

Biological Context and Signaling

While research on this compound is limited, the biological activities of the closely related and abundant Mogroside V provide a valuable frame of reference. Mogroside V is known to modulate glucose and lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This pathway is a central regulator of cellular energy homeostasis.

Caption: Potential signaling pathway modulated by mogrosides.

Given the structural similarity, it is hypothesized that this compound may exhibit similar bioactivities, making it a compound of interest for metabolic research and drug development. The absence of the C-11 hydroxyl group could, however, influence its binding affinity to biological targets and its overall pharmacological profile.

References

Unveiling 11-Deoxymogroside V: A Technical Guide to its Discovery and Isolation from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 11-Deoxymogroside V, a minor cucurbitane-type triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document details the experimental protocols for its extraction, purification, and characterization, presenting quantitative data in structured tables and illustrating key workflows with diagrams.

Introduction

Siraitia grosvenorii is a valuable source of natural, non-caloric sweeteners known as mogrosides.[1] While Mogroside V is the most abundant and well-known of these compounds, a diverse array of minor mogrosides, including this compound, are also present in the fruit.[1] These minor constituents are of significant interest for their potential pharmacological activities and unique taste profiles. The isolation and purification of these compounds in high purity are crucial for further research and development.

This compound was first identified through continuous phytochemical studies of Siraitia grosvenorii extracts.[1] Its structure was elucidated using extensive Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) analysis.[1]

Physicochemical and Spectroscopic Data

The structural identity of this compound has been confirmed through various spectroscopic techniques. Its molecular formula was determined to be C₆₀H₁₀₂O₂₈ from positive electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), which showed an [M+H]⁺ ion at m/z 1271.6649.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₀H₁₀₂O₂₈ | |

| Molecular Weight | 1271.45 g/mol | |

| Appearance | White powder |

Table 2: ¹H-NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| Methyl Singlets | 0.84, 0.85, 0.91, 1.09, 1.39, 1.51, 1.52 | s | - |

| Secondary Methyl | 1.11 | d | 6.0 |

| sp³ Methylene & Methine | 1.09-2.54 | m | - |

Source: Prakash et al., 2014

Table 3: ¹³C-NMR Spectroscopic Data for this compound

A complete assignment of the ¹³C-NMR spectral data has been reported, confirming the cucurbitane-type triterpenoid skeleton with attached glucose moieties. The data was obtained through a combination of COSY, TOCSY, HSQC, and HMBC spectroscopic experiments.

Isolation and Purification Workflow

The isolation of this compound from Siraitia grosvenorii involves a multi-step process designed to separate it from other mogrosides and plant constituents. The general workflow is depicted below.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 11-Deoxymogroside V in Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 11-Deoxymogroside V, a significant cucurbitane triterpenoid (B12794562) glycoside found in the monk fruit (Siraitia grosvenorii). While the biosynthetic pathway of its well-known counterpart, Mogroside V, has been extensively studied, the pathway leading to the formation of this compound remains less explicitly detailed in scientific literature. This document synthesizes current knowledge to propose a comprehensive biosynthetic pathway, supported by available data and established experimental protocols.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the established mogroside pathway, with a crucial deviation at the C-11 oxidation step. The pathway commences with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through several enzymatic modifications. The key distinction in the formation of this compound is the bypass of the hydroxylation at the 11th carbon position of the cucurbitadienol (B1255190) backbone, a reaction typically catalyzed by a cytochrome P450 monooxygenase (CYP87D18) in the synthesis of Mogroside V.

The proposed enzymatic steps are as follows:

-

Squalene to 2,3-Oxidosqualene: Squalene, a linear triterpene, is epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.

-

2,3-Oxidosqualene to Cucurbitadienol: The enzyme cucurbitadienol synthase (CS) catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol.

-

Cucurbitadienol to Mogrol (11-deoxy variant): This stage involves a series of reactions catalyzed by epoxide hydrolases (EPH) and potentially other cytochrome P450 enzymes (CYPs) , leading to the formation of the aglycone, 11-deoxymogrol. This aglycone lacks the hydroxyl group at the C-11 position.

-

Glycosylation of 11-Deoxymogrol: A series of UDP-glucosyltransferases (UGTs) sequentially add glucose moieties to the 11-deoxymogrol core, ultimately forming this compound.

Quantitative Data Summary

Quantitative data for this compound is not as extensively reported as for Mogroside V. However, studies on the accumulation of various mogrosides during fruit development provide valuable insights. The concentration of different mogrosides varies significantly with the maturity of the monk fruit.[1] Early stages are characterized by higher levels of less glycosylated mogrosides, which are then converted to more complex forms like Mogroside V in later stages.[1] It is hypothesized that the accumulation of this compound follows a similar trend, with its concentration being a fraction of the total mogroside content.

| Compound | Concentration Range (in dried fruit) | Method of Analysis | Reference |

| Mogroside V | 0.5% - 1.5% (w/w) | HPLC-MS/MS | [2][3] |

| 11-Oxomogroside V | Variable, generally lower than Mogroside V | HPLC-MS/MS | [2] |

| This compound | Not explicitly quantified in most studies, present as a minor mogroside | NMR, HPLC-MS/MS |

Experimental Protocols

Extraction of Mogrosides from Monk Fruit

A widely used method for the extraction of mogrosides involves solvent extraction from dried and powdered monk fruit.

Protocol:

-

Sample Preparation: Obtain dried monk fruit, remove the shell and seeds, and grind the pulp into a fine powder.

-

Extraction: Macerate the fruit powder with 80% aqueous methanol (B129727) (1:10 w/v) at room temperature with constant stirring for 24 hours.

-

Filtration and Concentration: Filter the extract through cheesecloth and then a Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Purification (Optional): The crude extract can be further purified using column chromatography on macroporous resin (e.g., Amberlite XAD-2) or silica (B1680970) gel.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This is the most common and sensitive method for the identification and quantification of mogrosides.

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1200 series)

-

Mass Spectrometer (e.g., AB Sciex QTRAP 5500)

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic mogrosides.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each mogroside. For this compound, the exact mass and fragmentation pattern would need to be determined, but it would be similar to Mogroside V with a mass difference corresponding to the absence of a hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of novel or less common mogrosides like this compound.

Protocol:

-

Sample Preparation: Dissolve a purified sample of the mogroside in a deuterated solvent (e.g., CD₃OD or C₅D₅N).

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

-

Spectral Analysis: The absence of signals corresponding to the C-11 proton and carbon in the ¹H and ¹³C NMR spectra, respectively, when compared to the spectra of Mogroside V, would confirm the structure of this compound.

Concluding Remarks

The biosynthesis of this compound presents an intriguing variation within the well-established mogroside pathway in monk fruit. The proposed pathway, which involves the bypass of a key hydroxylation step, highlights the metabolic plasticity of Siraitia grosvenorii. Further research, including the targeted knockout or inhibition of the responsible cytochrome P450 enzyme, is necessary to definitively confirm this proposed pathway. The development of robust analytical methods for the quantification of this compound will be crucial for understanding its physiological role and potential applications in the food and pharmaceutical industries. This guide provides a foundational framework for researchers to explore this uncharted area of natural product biosynthesis.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 11-Deoxymogroside V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 11-Deoxymogroside V, a cucurbitane-type triterpene glycoside found as a minor component in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] While its close analog, Mogroside V, is well-known for its intense sweetness and biological activities, this compound is an emerging compound of interest for pharmacological investigation. This document details its known characteristics, outlines experimental protocols for its isolation and characterization, and discusses its potential biological activities based on current research on related mogrosides.

Physical and Chemical Properties

This compound is a complex glycoside with a tetracyclic triterpenoid (B12794562) aglycone core.[1] Its structure is similar to the highly sweet Mogroside V, differing by the absence of a hydroxyl group at the C-11 position. This structural modification influences its physicochemical properties. Key identifying information and properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1707161-17-8 | [2][3] |

| Molecular Formula | C₆₀H₁₀₂O₂₈ | [3] |

| Molecular Weight | 1271.4 g/mol | |

| Appearance | Inferred to be a white to off-white solid | |

| Solubility | Soluble in Methanol (B129727), Water, and DMSO | |

| Storage | 2-8°C |

Spectroscopic Data for Structural Elucidation

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene (B1212753), and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a downfield proton signal (~4.0-4.5 ppm) that would correspond to H-11 if a hydroxyl group were present. |

| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons (C5-C6) around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - A significant upfield shift for the C-11 signal to a methylene carbon region (~20-40 ppm), compared to the ~60-70 ppm shift expected for a hydroxyl-bearing carbon. |

| Mass Spectrometry (MS) | - Electrospray ionization (ESI) in negative ion mode would show a prominent [M-H]⁻ ion. - Fragmentation is expected to show sequential loss of glucose units (162 Da) from the glycosidic chains. |

| Infrared (IR) Spectroscopy | - A broad absorption band at 3300-3500 cm⁻¹ due to O-H stretching of multiple hydroxyl groups. - C-H stretching vibrations below 3000 cm⁻¹. - C-O stretching vibrations in the 1000-1200 cm⁻¹ region. |

Experimental Protocols

The isolation and structural characterization of this compound require a multi-step approach involving extraction, purification, and spectroscopic analysis.

Isolating this compound from Siraitia grosvenorii follows a general workflow established for mogrosides. The process is designed to separate the target compound from more abundant analogs like Mogroside V.

Protocol: Isolation and Purification Workflow

-

Extraction:

-

Macerate powdered, dried S. grosvenorii fruit with 70% aqueous ethanol (B145695) at room temperature for 24 hours.

-

Filter or centrifuge the mixture to separate the liquid extract. Repeat the extraction process on the solid residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator (temperature ≤ 60°C) to yield a crude extract.

-

-

Initial Purification: Macroporous Resin Chromatography:

-

Load the crude extract onto a macroporous resin column (e.g., HZ 806).

-

Wash the column with deionized water to remove highly polar impurities like sugars and salts.

-

Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

-

Collect and monitor fractions via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions containing the desired mogrosides.

-

-

Intermediate Purification: Affinity or Silica (B1680970) Gel Chromatography:

-

For further enrichment, techniques like boronic acid-functionalized silica gel chromatography can be employed, which separates compounds based on their diol groups.

-

This method has been shown to increase the purity of Mogroside V from 35.67% to 76.34%.

-

-

Final Purification: Semi-Preparative HPLC:

-

The final and most critical step is purification using a semi-preparative HPLC system with a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile (B52724) and water.

-

Collect fractions and analyze for purity and identity using analytical HPLC and MS.

-

Pool the pure fractions and lyophilize to obtain a dry powder of this compound.

-

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.5 mL of deuterated pyridine (B92270) (C₅D₅N) or deuterated methanol (CD₃OD). Pyridine-d₅ is often preferred for resolving the overlapping signals of sugar moieties. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥500 MHz is recommended).

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 200-250 ppm and a relaxation delay of 2 seconds.

-

-

2D NMR Spectra Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra to establish proton-proton couplings, direct carbon-proton correlations, long-range carbon-proton correlations, and spatial proximities, respectively. These are essential for the unambiguous assignment of the complex structure.

Potential Biological Activities and Signaling Pathways

While specific pharmacological studies on this compound are limited, the extensive research on the structurally similar Mogroside V provides a strong basis for predicting its potential biological effects. Mogrosides are known to possess antioxidant, anti-inflammatory, and metabolic-regulating properties.

Mogrosides are potent antioxidants capable of scavenging reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. This activity is attributed to the numerous hydroxyl groups in their structure. Mogroside V has been shown to protect cells from oxidative stress by reducing intracellular ROS and regulating the expression of genes involved in glucose metabolism. It is plausible that this compound shares these antioxidant properties.

Mogroside V exhibits significant anti-inflammatory effects by modulating key signaling pathways. Studies have shown that Mogroside V can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation. Mogroside V has been found to inhibit the phosphorylation of p65, a key subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes. It also acts on upstream pathways, including the TLR4-MyD88 and p38 MAPK pathways, which are often triggered by inflammatory stimuli like lipopolysaccharide (LPS). Given its structural similarity, this compound is hypothesized to exert anti-inflammatory effects through a similar mechanism.

Research on various mogrosides suggests a broad range of other potential therapeutic applications, including:

-

Metabolic Regulation: Mogrosides have been shown to activate the AMPK signaling pathway, which plays a role in glucose and lipid metabolism.

-

Neuroprotection: Mogroside V has demonstrated protective effects against neuroinflammation.

Further research is required to specifically determine the bioactivity profile of this compound and to understand how the absence of the C-11 hydroxyl group impacts its efficacy and mechanism of action compared to Mogroside V.

References

The Natural Occurrence and Abundance of 11-Deoxymogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and abundance of 11-Deoxymogroside V, a minor cucurbitane triterpene glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). While quantitative data for this specific compound is limited in publicly available literature, this document synthesizes existing knowledge on the distribution of major mogrosides to contextualize the presence of this compound. Detailed experimental protocols for the extraction, isolation, and quantification of mogrosides, alongside diagrams of the biosynthetic pathway and experimental workflows, are presented to support further research and development.

Natural Occurrence

This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) belonging to the family of cucurbitane glycosides known as mogrosides.[1] Its primary and, to date, only known natural source is the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey, a perennial vine of the Cucurbitaceae family native to Southern China.[1] The fruit, commonly known as Luo Han Guo or monk fruit, is renowned for its intense sweetness, which is primarily attributed to the presence of various mogrosides.[1]

While Mogroside V is the most abundant and well-characterized mogroside, accounting for a significant portion of the sweet taste, this compound is considered a minor constituent of the fruit extract.[1] Its structure is closely related to Mogroside V, differing by the absence of a hydroxyl group at the C-11 position of the mogrol (B2503665) aglycone.

Abundance of Mogrosides in Siraitia grosvenorii

Quantitative analysis has predominantly focused on the major sweet-tasting mogrosides due to their commercial importance as natural sweeteners. The total mogroside content in the dried fruit of S. grosvenorii is approximately 3.8% by weight.[1] Mogroside V is the most prevalent, with its concentration typically ranging from 0.8% to 1.3% (w/w) of the dried fruit.

While specific quantitative data for this compound is not widely available in the cited literature, its classification as a "minor" glycoside suggests a significantly lower concentration than that of Mogroside V. The abundance of various mogrosides is known to be influenced by factors such as the fruit's stage of maturity, the specific cultivar, and the drying method employed post-harvest. For instance, low-temperature drying methods have been shown to yield higher concentrations of certain mogrosides compared to traditional high-temperature drying.

The following table summarizes the abundance of major mogrosides to provide a comparative context for the likely concentration range of this compound.

| Compound | Typical Abundance in Dried Fruit (w/w) | Notes |

| Total Mogrosides | ~3.8% | Varies with cultivar and processing. |

| Mogroside V | 0.8% - 1.3% | The most abundant mogroside. |

| This compound | Not Quantified (Minor Constituent) | Present in fruit extracts. |

| Mogroside IV | Variable | A significant, sweet-tasting mogroside. |

| Siamenoside I | Variable | Another major sweet component. |

| Mogroside III | Variable | Less sweet than Mogroside V. |

| Mogroside IIE | Higher in unripe fruit | A bitter precursor to sweeter mogrosides. |

Biosynthesis of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex process involving multiple enzymatic steps. The pathway originates from the cyclization of 2,3-oxidosqualene. While the complete pathway leading to every minor mogroside is not fully elucidated, the core steps for the major sweet mogrosides have been identified.

This compound is likely synthesized via a branch of the main mogroside biosynthetic pathway. It is hypothesized that its precursor, a mogrol aglycone lacking the C-11 hydroxyl group, is glycosylated to form this compound. This suggests a divergence from the pathway leading to Mogroside V either before or in parallel to the C-11 hydroxylation step.

Below is a diagram illustrating the proposed biosynthetic pathway of mogrosides, indicating the likely point of divergence for the formation of this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of mogrosides, including this compound, from the fruit of Siraitia grosvenorii.

Extraction

Objective: To extract a broad range of mogrosides from the dried fruit material.

Materials:

-

Dried Siraitia grosvenorii fruit, powdered

-

70% (v/v) Ethanol (B145695) in deionized water

-

Blender or grinder

-

Mechanical shaker or sonicator

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Protocol:

-

Grind the dried Siraitia grosvenorii fruit into a fine powder.

-

Weigh a desired amount of the powdered fruit (e.g., 100 g).

-

Add the powdered fruit to a flask and add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture using a mechanical shaker at room temperature for 2 hours or sonicate for 30 minutes.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., D101)

-

Glass column for chromatography

-

Deionized water

-

Ethanol (various concentrations: 20%, 50%, 95% v/v)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 column for Prep-HPLC

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

Protocol:

-

Macroporous Resin Chromatography (Initial Cleanup):

-

Dissolve the crude extract in a minimal amount of deionized water.

-

Load the aqueous solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the mogrosides with a stepwise gradient of ethanol. Start with 20% ethanol to elute some impurities, followed by 50-70% ethanol to elute the mogroside fraction.

-

Collect the mogroside-rich eluate and concentrate it using a rotary evaporator.

-

-

Preparative HPLC (Fine Purification):

-

Dissolve the enriched mogroside fraction in the initial mobile phase for Prep-HPLC.

-

The mobile phase typically consists of a gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid to improve peak shape.

-

Inject the sample onto a C18 Prep-HPLC column.

-

Run a gradient elution program, for example, starting from 20% B to 50% B over 60 minutes.

-

Monitor the elution profile at a low wavelength, typically around 203-210 nm, as mogrosides lack a strong chromophore.

-

Collect fractions corresponding to the different peaks.

-

Analyze the collected fractions by analytical HPLC or LC-MS to identify the fraction containing this compound.

-

Pool the pure fractions of this compound and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain a pure, dry powder.

-

Quantification

Objective: To determine the concentration of this compound in an extract.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection Wavelength: 203 nm.

-

Quantification: Based on a calibration curve generated from a purified standard of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: An LC system coupled to a tandem mass spectrometer.

-

Column: A C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.

-

Quantification: Based on a calibration curve of a purified standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound.

Conclusion

This compound is a minor, naturally occurring triterpene glycoside in the fruit of Siraitia grosvenorii. While its exact abundance is not well-documented, it is present in smaller quantities compared to the major sweet component, Mogroside V. The biosynthetic pathway of mogrosides provides a framework for understanding its formation. The detailed experimental protocols for extraction, isolation, and quantification provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Further quantitative studies are necessary to fully characterize its distribution and concentration in S. grosvenorii.

References

Pharmacological Profile of 11-Deoxymogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxymogroside V is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are recognized for their intense sweetness and various health benefits, this compound is emerging as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its potential mechanisms of action, and summarizes the available quantitative data, primarily on the closely related and more extensively studied Mogroside V. Detailed experimental methodologies for key assays are also provided to facilitate further research in this area.

Introduction

Siraitia grosvenorii has a long history of use in traditional Chinese medicine for treating conditions such as sore throat, cough, and constipation. Modern research has identified mogrosides, a group of triterpenoid glycosides, as the primary bioactive constituents responsible for the fruit's sweetness and therapeutic effects. Among these, this compound is a minor mogroside that is gaining attention for its potential pharmacological properties, which are believed to be similar to other mogrosides and may include anti-inflammatory, antioxidant, and neuroprotective effects. This document aims to consolidate the available scientific information on this compound and provide a foundation for future research and development.

Chemical Profile

-

IUPAC Name: (3β,12α,24R)-3,12,24,25-Tetrahydroxycucurbita-5,25(26)-dien-11-one 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside 24-O-β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside

-

Molecular Formula: C60H102O28

-

Molecular Weight: 1271.44 g/mol

-

Structure: A cucurbitane-type triterpenoid aglycone, mogrol, linked to five glucose units.

Pharmacological Activities and Potential Mechanisms of Action

While specific studies on this compound are limited, research on the broader class of mogrosides, particularly Mogroside V, suggests several potential pharmacological activities.

Anti-inflammatory Activity

Mogrosides have demonstrated anti-inflammatory properties. The proposed mechanism for related compounds involves the inhibition of pro-inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade involving MyD88, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating this pathway.

Antioxidant Activity

Mogrosides are known to possess antioxidant properties by scavenging reactive oxygen species (ROS). The multiple hydroxyl groups in the structure of this compound likely contribute to its ability to donate hydrogen atoms and neutralize free radicals, thereby mitigating oxidative stress.

Neuroprotective Effects

Studies on Mogroside V have indicated neuroprotective effects, potentially through the reduction of oxidative stress and inflammation in neuronal cells.[1] The mechanism may involve the modulation of various signaling pathways implicated in neuronal survival and function.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

Some studies on mogrosides suggest a role in modulating the hypoxia-inducible factor-1α (HIF-1α) pathway. HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target genes involved in angiogenesis, glucose metabolism, and cell survival. Mogrosides may influence this pathway, although the precise mechanism for this compound is yet to be elucidated.

Quantitative Data Summary

Direct quantitative data for this compound is limited in the current literature. The following tables summarize available data for the closely related compound, Mogroside V , which can serve as a preliminary reference.

Table 1: In Vitro Antioxidant Activity of Mogroside V

| Assay | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| DPPH Radical Scavenging | Data not available | Ascorbic Acid | Data not available |

| ABTS Radical Scavenging | Data not available | Trolox | Data not available |

| Superoxide (B77818) Anion Radical Scavenging | >50 | Not specified | Not specified |

| Hydroxyl Radical Scavenging | 48.44 | Not specified | Not specified |

Note: Data for superoxide and hydroxyl radical scavenging are from a study on Mogroside V and 11-oxo-mogroside V.[2][3]

Table 2: In Vitro Anti-inflammatory Activity of Mogroside V

| Cell Line | Stimulant | Endpoint | IC50 (µM) | Reference Compound | IC50 (µM) |

| BV-2 microglia | LPS | Nitric Oxide (NO) Production | Not specified | Dexamethasone | Not specified |

| RAW 264.7 macrophages | LPS | Nitric Oxide (NO) Production | Not specified | Dexamethasone | Not specified |

Note: While studies show Mogroside V inhibits LPS-induced inflammation in microglia, specific IC50 values are not consistently reported.[4]

Table 3: In Vivo Neuroprotective Activity of Mogroside V

| Animal Model | Insult | Treatment Dose (mg/kg) | Outcome |

| Mice | MPTP | 10, 30 | Ameliorated motor deficits and dopaminergic neuron loss.[1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the pharmacological profile of this compound. These should be optimized for specific experimental conditions.

Isolation of this compound

A general procedure for isolating mogrosides from Siraitia grosvenorii fruit involves:

-

Extraction: Dried fruit is powdered and extracted with a solvent such as 80% ethanol (B145695) at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Mogrosides are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous resin, followed by silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC) for the final purification of this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

In Vitro Antioxidant Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of scavenging activity and determine the EC50 value.

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Add various concentrations of this compound to the ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of scavenging activity and determine the EC50 value.

In Vivo Neuroprotection Study (MPTP-induced Parkinson's Disease Model)

This is a general outline for an in vivo study to evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

-

Animal Model: Use male C57BL/6 mice.

-

Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) intraperitoneally to induce dopaminergic neurodegeneration.

-

Treatment: Administer this compound orally at different doses for a specified period before and/or after MPTP administration.

-

Behavioral Tests: Conduct behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

-

Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue (striatum and substantia nigra). Measure the levels of dopamine (B1211576) and its metabolites using HPLC with electrochemical detection.

-

Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Conclusion and Future Directions

This compound is a promising natural compound with a pharmacological profile that is likely to be similar to other bioactive mogrosides. While current research is limited, the existing data on related compounds suggest potential anti-inflammatory, antioxidant, and neuroprotective activities. Future research should focus on:

-

Specific Pharmacological Evaluation: Conducting detailed in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound for its various biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound interacts with signaling pathways such as TLR4 and HIF-1α.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology Studies: Performing comprehensive safety and toxicology assessments to establish a safe dosage range for potential therapeutic applications.

The information compiled in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of the therapeutic potential of this compound.

References

- 1. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Mechanisms of 11-Deoxymogroside V: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxymogroside V, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. While extensive research has elucidated the molecular mechanisms of the closely related Mogroside V, specific data on this compound remains comparatively limited. This technical guide synthesizes the available information on the mechanism of action of mogrosides, with a primary focus on Mogroside V as a predictive model for the molecular activities of this compound. This document outlines the key signaling pathways implicated in the anti-inflammatory, antioxidant, and metabolic regulatory effects of mogrosides, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades.

Introduction

The fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit, has been used for centuries in traditional Chinese medicine for its purported health benefits. Modern research has identified mogrosides, a class of triterpenoid glycosides, as the primary bioactive constituents responsible for the fruit's intense sweetness and pharmacological effects. Among these, Mogroside V is the most abundant. This compound is a structurally similar analogue, differing from Mogroside V by the absence of a hydroxyl group at the C11 position. This structural difference is expected to influence its biological activity. Mogrosides have demonstrated a range of beneficial properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[1] This guide delves into the molecular mechanisms underlying these activities, leveraging the more extensively studied Mogroside V to infer the probable actions of this compound.

Core Molecular Mechanisms of Action

The therapeutic potential of mogrosides is attributed to their ability to modulate key signaling pathways involved in cellular homeostasis, inflammation, and metabolism. The primary mechanisms are detailed below, with the understanding that these are largely extrapolated from studies on Mogroside V.

Anti-Inflammatory Effects

Mogrosides are suggested to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2] This pathway is a critical component of the innate immune system and its activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines.

-

Toll-like Receptor 4 (TLR4) Signaling Pathway: Mogroside V has been shown to inhibit the TLR4 signaling cascade. This inhibition likely prevents the downstream activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Mogroside V has been found to modulate the JAK/STAT pathway, which is crucial for cytokine signaling. By interfering with this pathway, Mogroside V can suppress the inflammatory response.[3]

-

PI3K/Akt/mTOR Pathway: This pathway is also implicated in the anti-inflammatory actions of Mogroside V.[3]

Antioxidant Effects

The antioxidant properties of mogrosides are attributed to their ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defense mechanisms.

-

Direct Radical Scavenging: Mogroside V has been shown to directly scavenge hydroxyl radicals. In comparison, 11-oxo-mogroside V, a metabolite of Mogroside V, is more effective at scavenging superoxide (B77818) and hydrogen peroxide.[4] This suggests that the functional group at the C11 position plays a significant role in determining the specific radical scavenging activity.

-

Nrf2/HO-1 Pathway: Mogroside V is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Metabolic Regulation

Mogrosides have shown potential in regulating glucose and lipid metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.

-

AMPK Signaling Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis. Mogrol, the aglycone of mogrosides, has been shown to activate AMPK.

Quantitative Data

Specific quantitative data for the molecular interactions of this compound are not widely available. The following table summarizes the available data for related mogrosides to provide a comparative context.

| Compound | Assay | Target/Effect | IC50/EC50 Value | Reference |

| Mogroside V | Hydroxyl Radical Scavenging | Antioxidant Activity | EC50 = 48.44 µg/mL | |

| 11-oxo-mogroside V | Superoxide Radical Scavenging | Antioxidant Activity | EC50 = 4.79 µg/mL | |

| 11-oxo-mogroside V | Hydrogen Peroxide Scavenging | Antioxidant Activity | EC50 = 16.52 µg/mL | |

| 11-oxo-mogroside V | Hydroxyl Radical Scavenging | Antioxidant Activity | EC50 = 146.17 µg/mL | |

| 11-oxo-mogroside V | Hydroxyl Radical-Induced DNA Damage | Antioxidant Activity | EC50 = 3.09 µg/mL |

Experimental Protocols

Detailed experimental protocols for this compound are not readily found in the literature. The following are representative protocols for assays commonly used to evaluate the bioactivities of mogrosides and similar natural products.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Detailed Steps:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the test compound solutions. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for a further 24 hours.

-

Nitrite Measurement: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of nitric oxide inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to determine the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample. Ascorbic acid can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

The molecular mechanism of action of this compound is likely to be similar to that of the more extensively studied Mogroside V, involving the modulation of key signaling pathways such as TLR4, JAK/STAT, Nrf2/HO-1, and AMPK. These pathways are central to the regulation of inflammation, oxidative stress, and metabolism. The absence of the C11 hydroxyl group in this compound may influence its potency and specificity towards certain molecular targets, as suggested by the differing radical scavenging profiles of Mogroside V and 11-oxo-mogroside V.

Future research should focus on elucidating the specific molecular targets of this compound and quantifying its inhibitory or activatory effects on key components of these signaling pathways. Head-to-head comparative studies with Mogroside V would be invaluable in understanding the structure-activity relationship of the C11 substitution. Furthermore, detailed in vivo studies are required to validate the therapeutic potential of this compound for inflammatory and metabolic disorders.

References

Toxicological Profile of Mogrosides from Siraitia grosvenorii

A Technical Guide on the Safety Evaluation of Monk Fruit Extract Glycosides

Disclaimer: No toxicological studies have been identified for 11-Deoxymogroside V specifically. This document summarizes the available toxicological data for the broader class of mogrosides, the primary sweetening compounds found in Monk Fruit (Siraitia grosvenorii) extract, of which Mogroside V is a major component. The data presented here is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals on the safety profile of mogrosides as a class.

Executive Summary

Mogrosides, the triterpene glycosides extracted from the fruit of Siraitia grosvenorii, are widely used as high-intensity natural sweeteners. Extensive toxicological testing on various mogroside-containing extracts has been conducted to support their safe use in food and beverage products. The U.S. Food and Drug Administration (FDA) has granted Generally Recognized as Safe (GRAS) status to Monk Fruit extracts.[1][2] Animal studies consistently demonstrate a lack of acute toxicity, with very high median lethal doses (LD50). Subchronic toxicity studies in rodents and dogs have established high No-Observed-Adverse-Effect Levels (NOAELs). Furthermore, a battery of genotoxicity and cytotoxicity tests have shown no evidence of mutagenic or clastogenic activity. Metabolism studies indicate that mogrosides are primarily metabolized by the intestinal microbiota before absorption.

Acute, Subchronic, and Chronic Toxicity

A range of studies in animal models have been conducted to evaluate the potential toxicity of mogrosides following single and repeated dosing.

Acute Toxicity

Animal studies have demonstrated that mogrosides have a very low order of acute toxicity.[3] Oral administration of high doses of S. grosvenorii mogrosides did not result in any toxic side effects.[3] The median lethal dose (LD50) for mogrosides is considered to be greater than 15 g/kg body weight, classifying them as nontoxic.[3] In fact, the acute toxicity of mogrosides is lower than that of common substances like table salt (LD50 of 3 g/kg) and citric acid (LD50 of 6.73 g/kg) when administered orally to rats.

Subchronic Toxicity

Longer-term studies have further supported the safety of mogroside consumption. In a 28-day dietary toxicity study in rats, a powdered concentrate of Luo Han Guo fruit (PureLo) was well-tolerated at concentrations up to 100,000 ppm in the diet. Similarly, a 13-week repeated dose toxicity study in rats fed a diet containing up to 5% S. grosvenorii extract found no significant adverse effects. While some studies have noted minor changes, such as increases in relative adrenal or kidney weight at very high doses, these were not accompanied by any histopathological findings and were not considered adverse.

Table 1: Summary of Key Toxicity Studies

| Study Type | Species | Test Substance | Duration | Key Findings | Reference |

| Acute Toxicity | Rat (oral) | Mogrosides | Single Dose | LD50 > 15 g/kg bw | |

| 28-Day Dietary Toxicity | Rat | Luo Han Fruit Concentrate (PureLo) | 28 days | NOAEL = 100,000 ppm (equivalent to 7.07 g/kg bw/day for males and 7.48 g/kg bw/day for females) | |

| 13-Week Repeated Dose Toxicity | Rat | S. grosvenorii Extract | 13 weeks | NOAEL ≥ 5% in diet (equivalent to 2520 mg/kg/day in males and 3200 mg/kg/day in females) | |

| Subchronic 90-Day Oral (Gavage) Toxicity | Dog | Luo Han Guo Mogroside Extract | 90 days | No significant toxicity observed. |

Genotoxicity and Mutagenicity

A comprehensive evaluation of the genotoxic potential of Monk Fruit extract has been conducted using both bacterial and mammalian cell systems.

Table 2: Summary of Genotoxicity Studies

| Assay Type | Test System | Test Substance | Concentration | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Monk Fruit Extract (25% & 55% Mogroside V) | Not specified | Negative | |

| Chromosomal Damage Assay | Not specified | Monk Fruit Extract (25% & 55% Mogroside V) | Not specified | Did not induce structural or numerical chromosomal damage |

The collective evidence from these studies indicates that mogroside-rich extracts from S. grosvenorii are not mutagenic or genotoxic.

Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of mogrosides is crucial for a complete toxicological assessment.

Metabolic Pathway of Mogrosides

Upon oral ingestion, mogrosides undergo minimal systemic absorption in their intact form. They are primarily hydrolyzed by digestive enzymes and intestinal flora into their aglycone, mogrol (B2503665), and its mono- and diglucosides. In vitro studies using human intestinal fecal homogenates have shown that various mogrosides share a common metabolic fate, being metabolized to mogrol within 24 hours.

Further metabolism can occur in the liver, with studies in rats identifying numerous metabolites resulting from reactions such as deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation. Mogroside V is mainly excreted in the urine, while its metabolites are primarily found in the feces.

References

Cucurbitane Triterpene Glycosides: A Comprehensive Technical Review

Introduction

Cucurbitane-type triterpene glycosides are a class of highly oxygenated tetracyclic triterpenoid (B12794562) compounds predominantly found in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon) and Siraitia grosvenorii (monk fruit).[1][2][3] Structurally, they are based on the cucurbitane nucleus, a 19-(10→9β)-abeo-10α-lanost-5-ene skeleton, characterized by a unique 9β-methyl-19-norlanosta-5-ene framework.[4][5] These compounds are renowned for their diverse and potent biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and hepatoprotective effects, making them a subject of intense research in drug discovery and development. This review provides a detailed guide on the isolation, characterization, and quantification of cucurbitane triterpene glycosides, summarizes their key biological activities with quantitative data, and outlines the associated experimental protocols and signaling pathways.

Isolation and Characterization

The isolation and structural elucidation of cucurbitane triterpene glycosides is a multi-step process that involves extraction from plant material followed by various chromatographic and spectroscopic techniques.

Experimental Protocols

1.1. Extraction:

-

Plant Material Preparation: Fresh or dried plant materials (fruits, seeds, leaves, or vines) are typically ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is extracted with organic solvents. Methanol is commonly used, often in an exhaustive maceration or Soxhlet extraction process. Other solvents like ethanol, ethyl acetate (B1210297) (EtOAc), and 1-butanol (B46404) are also employed for selective extraction based on polarity. For instance, an EtOAc extract of Momordica charantia fruits yielded ten different cucurbitane-type triterpene glycosides.

-

Advanced Extraction Techniques: Modern methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also utilized to improve efficiency and reduce extraction time.

1.2. Isolation and Purification:

-

Preliminary Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to yield fractions with varying chemical profiles.

-

Chromatography: The resulting fractions are subjected to repeated column chromatography (CC) over silica (B1680970) gel, Sephadex LH-20, or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column, to isolate individual compounds.

1.3. Structure Elucidation:

-

Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the aglycone and sugar moieties.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups present (e.g., hydroxyl, carbonyl, C=C double bonds) and the presence of chromophores.

-

-

Chemical Methods:

-

Acid Hydrolysis: To identify the constituent sugar units, the glycoside is hydrolyzed with acid. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC).

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Identification and Characterization of 11-Deoxymogroside V using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpene glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] The primary sweet components of monk fruit are a group of compounds called mogrosides, with Mogroside V being the most abundant.[2][3] These compounds are widely used as natural, non-caloric sweeteners. Beyond their sweetness, mogrosides have attracted significant interest for their potential pharmacological activities. The identification and quantification of individual mogrosides, including minor components like this compound, are crucial for quality control of monk fruit extracts and for further pharmacological investigation.

This application note provides a detailed protocol for the identification of this compound using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Standard and Sample Preparation

a. Preparation of Standard Solutions [4]

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol (B129727).

-

Working Standard Solutions: Perform serial dilutions of the stock solution with methanol or a methanol:water (50:50, v/v) mixture to prepare a series of working standard solutions for constructing a calibration curve (e.g., 25, 50, 100, 200, 400, 800 ng/mL).[4]

-

Store all solutions at -20°C and bring them to room temperature before use.

b. Sample Preparation from Siraitia grosvenorii Fruit Powder

-

Weigh 1.0 g of dried and powdered monk fruit into a centrifuge tube.

-

Add 25 mL of 80% aqueous methanol.

-

Perform ultrasound-assisted extraction for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The chromatographic separation can be optimized based on available instrumentation (HPLC or UPLC). The following are recommended starting conditions adapted from methods for similar mogrosides.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.0 x 50 mm, 3.0 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Gradient Elution | 0-8 min, 15-30% B; 8-8.5 min, 30-95% B; 8.5-10 min, 95% B |

Mass Spectrometry (MS) Method

Detection is performed using a triple quadrupole mass spectrometer. Negative-ion electrospray ionization is recommended for higher sensitivity with mogrosides.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | 3500 V |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

| Collision Energy | ~45-50 eV (to be optimized) |

Data Presentation

Quantitative Data

The identification of this compound relies on monitoring the specific transition of its precursor ion to a characteristic product ion. Based on its chemical formula (C₆₀H₁₀₂O₂₈) and the known fragmentation patterns of triterpene glycosides, the following m/z values are expected.

| Compound | Formula | Molecular Weight | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Fragmentation |

| This compound | C₆₀H₁₀₂O₂₈ | 1271.44 | 1269.65 | 1107.60 | [M-H-Glc]⁻ |

| Mogroside V (Reference) | C₆₀H₁₀₂O₂₉ | 1287.4 | 1285.6 | 1123.7 | [M-H-Glc]⁻ |

Glc = Glucose moiety (loss of 162.05 Da)

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

The primary fragmentation pathway for glycosides in mass spectrometry involves the sequential loss of sugar units. For this compound, the most prominent fragmentation in MS/MS is expected to be the cleavage of a glycosidic bond, resulting in the loss of a glucose molecule.

Caption: Proposed primary fragmentation pathway for this compound in ESI-MS/MS.

References

- 1. This compound | 1707161-17-8 [chemicalbook.com]

- 2. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mogroside - Wikipedia [en.wikipedia.org]

- 4. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

Application Notes and Protocols for the Extraction of 11-Deoxymogroside V from Monk Fruit

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides.[1] These compounds, particularly Mogroside V, are widely utilized as natural, non-caloric sweeteners.[1] Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2]

Among the various mogrosides, 11-Deoxymogroside V is a specific analogue of interest for pharmacological research and development. Its isolation in a pure form is essential for accurate biological and toxicological studies. This document provides detailed methodologies for the extraction and purification of mogrosides from monk fruit, which can be adapted and optimized for the specific isolation of this compound.

Overview of Extraction and Purification Methods

The extraction of mogrosides from monk fruit is a multi-step process that begins with the extraction of total mogrosides from the dried fruit material, followed by several purification steps to isolate the target compound.

1.1. Extraction Techniques

-

Solvent Extraction: This is the most common initial step. Dried and powdered monk fruit is typically extracted with an aqueous ethanol (B145695) or methanol (B129727) solution at room temperature or with heating.[1] Water extraction is also a viable, environmentally friendly option.

-

Ultrasonic-Assisted Extraction (UAE): This technique uses high-intensity ultrasound waves to create cavitation in the solvent, which breaks down the cell walls of the plant material and enhances the extraction efficiency. UAE is known to increase yield and can often be performed at lower temperatures, preserving the integrity of the target compounds.

1.2. Purification Techniques

-

Macroporous Resin Chromatography: This is a widely used method for the initial purification and enrichment of mogrosides from the crude extract. The crude extract is loaded onto a column packed with macroporous resin, and mogrosides are selectively adsorbed and then eluted with a solvent gradient, typically an aqueous ethanol solution.

-

Silica (B1680970) Gel Chromatography: For further purification, normal-phase or reversed-phase silica gel chromatography can be employed. This technique separates compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain high-purity this compound. A semi-preparative or preparative HPLC system with a C18 column is commonly used to separate closely related mogroside analogues.

Data Presentation: Purity and Yield at Different Purification Stages

The following table summarizes representative data for the purification of Mogroside V, illustrating the progressive increase in purity at each step. While specific data for this compound is limited, this provides a general expectation for the purification of a target mogroside.

| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside (Mogroside V) | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract (~0.5%) | 10.7% | Resin: HZ 806; Elution: 40% aqueous ethanol | |

| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | pH-dependent adsorption and desorption | |

| Semi-Preparative HPLC | 76.34% | 99.60% | C18 column; Mobile phase: Acetonitrile (B52724)/Water |